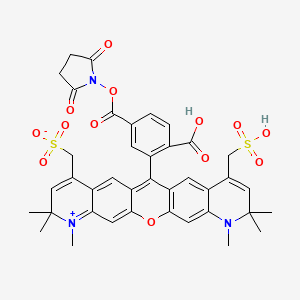
Alexa Fluor 594 para-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alexa Fluor 594 para-isomer is the 6-succinimidyloxycarbonyl isomer of Alexa Fluor 594.
Wissenschaftliche Forschungsanwendungen
Key Properties
- Chemical Structure : The Alexa Fluor 594 para-isomer has a specific arrangement of atoms that enhances its reactivity and binding efficiency to biomolecules.
- Excitation Wavelength : Approximately 590 nm
- Emission Wavelength : Approximately 617 nm
- Photostability : High resistance to photobleaching, making it suitable for long-term imaging applications.
- Quantum Yield : High, improving visibility in fluorescence microscopy.
Scientific Research Applications
The applications of this compound span various disciplines, including:
Cellular Biology
- Staining and Visualization : Used for labeling cellular structures and proteins, enabling researchers to visualize cellular processes in real-time.
- Live-cell Imaging : The dye's non-toxic properties allow for the observation of live cells without altering cellular functions.
Immunology
- Immunofluorescence Assays : Employed to detect specific antigens in tissue samples. For instance, antibodies conjugated with this dye can clearly localize immune responses in histological samples.
Molecular Biology
- Protein Interaction Studies : Facilitates the study of protein interactions and localization through fluorescence resonance energy transfer (FRET) techniques.
- Gene Expression Analysis : Used in quantitative PCR assays to visualize and quantify nucleic acids.
Diagnostics
- Flow Cytometry : Utilized for quantifying specific cell populations, such as CD4+ T cells, providing accurate measurements due to its high brightness and stability.
- Diagnostic Imaging : Applied in various imaging techniques to enhance the visualization of biological markers.
Case Studies
Several studies exemplify the effectiveness of this compound in various applications:
Case Study 1: Protein Labeling
Researchers utilized this compound to label antibodies for visualizing immune responses in tissue samples. The study demonstrated clear localization of antibodies without affecting their binding affinity, showcasing the dye's utility in immunological research.
Case Study 2: Live-cell Imaging
A study employed this dye to track cellular dynamics in live human cells. The results provided insights into protein interactions, contributing valuable data on cellular signaling pathways. The non-toxic nature of the dye allowed for prolonged observation without compromising cell viability.
Case Study 3: Flow Cytometry Application
In a flow cytometry analysis, human mononuclear cells were stained with antibodies conjugated to this compound. This application enabled accurate quantification of CD4+ T cells across various sample conditions, highlighting the dye's robustness and reliability.
Eigenschaften
Molekularformel |
C39H37N3O13S2 |
|---|---|
Molekulargewicht |
819.9 g/mol |
IUPAC-Name |
[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)26-11-20(7-8-23(26)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53) |
InChI-Schlüssel |
KJIGIGGGBKHAAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















